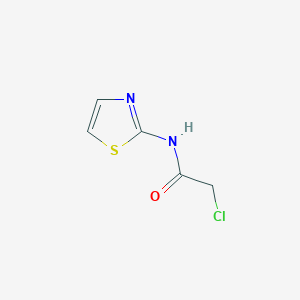

2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Übersicht

Beschreibung

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide typically involves the chloroacetylation of 2-amino-1,3-thiazole. This reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.

Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and enamines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Condensation agents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, imines, and enamines. These products have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as conductivity and fluorescence.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiazole ring can also interact with DNA and proteins, affecting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1,3-thiazole: A precursor in the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide.

2-Methylthiazole: Similar structure but with a methyl group instead of a chloroacetamide group.

Thiazole-4-carboxamide: Contains a carboxamide group instead of a chloroacetamide group.

Uniqueness

This compound is unique due to its chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biologische Aktivität

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetyl chloride or related reagents. The synthetic pathways often utilize various amines to form acetamide derivatives, which are then evaluated for biological activity. For example, the compound was synthesized through the reaction of 1,3-thiazole with chloroacetyl chloride in the presence of a base .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported to range from 0.08 to 2.31 mg/mL .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.08 | 0.11 |

| Escherichia coli | 0.25 | 0.31 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.15 | 0.20 |

The compound's efficacy against MRSA is particularly noteworthy, suggesting its potential as a therapeutic agent in treating resistant infections .

Antidiabetic Activity

Research has also indicated that derivatives of thiazole compounds, including this compound, exhibit antidiabetic properties. In vivo studies demonstrated that these compounds significantly reduced blood glucose levels in diabetic rat models . The mechanism is believed to involve the enhancement of insulin secretion from pancreatic beta cells.

Table: Antidiabetic Effects in Experimental Models

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| This compound | 100 | 45% |

| Control (untreated) | - | - |

This reduction was attributed to the modulation of glucose metabolism and insulin sensitivity .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against liver carcinoma cell lines such as HepG2. The compound's IC50 values suggest moderate cytotoxicity, with further structure-activity relationship (SAR) studies indicating that substituents on the thiazole ring can significantly influence its efficacy .

Table: Cytotoxicity Against HepG2 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Doxorubicin (control) | 5.0 |

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Resistance : A study focused on the compound's effectiveness against resistant strains of bacteria, demonstrating its ability to inhibit biofilm formation and enhance the efficacy of traditional antibiotics like ciprofloxacin .

- Diabetes Management : Another investigation assessed its role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia in animal models .

Eigenschaften

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJRBFOXKCGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280640 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5448-49-7 | |

| Record name | 5448-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in recent research?

A1: this compound acts as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. Notably, it serves as a precursor in developing thiazolidin-4-one derivatives [] and imidazole-based acetamide derivatives [, ]. These derivatives exhibit promising antibacterial [] and anticancer properties [], highlighting the significance of this compound in medicinal chemistry research.

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research suggests that structural modifications to compounds derived from this compound significantly impact their biological activity. For instance, in the synthesis of 2-(thiazol-2-ylimino)thiazolidin-4-one metal complexes, the choice of metal ion (Cu(II), Co(II), or Ni(II)) directly influenced the antibacterial activity []. The Nickel complex demonstrated the most potent antibacterial activity against both Gram-negative and Gram-positive bacteria []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of these compounds.

Q3: What analytical techniques are employed to characterize this compound and its derivatives?

A3: Various spectroscopic and analytical methods are used to characterize this compound derivatives. These include:

- NMR Spectroscopy (1H NMR): This technique provides detailed structural information, particularly regarding the arrangement of hydrogen atoms within the molecule [, ].

- FTIR Spectroscopy: FTIR helps identify functional groups present in the molecule, offering insights into its chemical bonds and vibrational modes [, ].

- Mass Spectrometry (MS): MS determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation [, ].

- Elemental Analysis: This technique determines the percentage composition of elements present in the compound, confirming its purity and empirical formula [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and determine properties such as absorbance and molar absorptivity. This technique was specifically employed to determine the acidity constants (pKa values) of synthesized acetamide derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.